Tantalum phosphide

Descripción general

Descripción

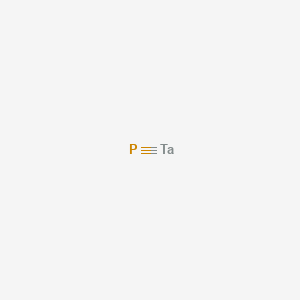

Tantalum phosphide (TaP) is a semiconductor used in high power, high frequency applications and in laser and other photo diodes . It has a molecular formula of PTa, an average mass of 211.922 Da, and a mono-isotopic mass of 211.921768 Da .

Synthesis Analysis

Metal phosphides can be synthesized by various methods. Reduction of metal compounds together with phosphate is a common method, but it requires high temperatures . Other methods include reduction with phosphite, hypophosphite, or phosphine and the plasma reduction of phosphate, which can be carried out at lower temperatures . These methods lead to smaller metal phosphide particles and more active catalysts .Molecular Structure Analysis

The crystalline structure of metal phosphides varies and depends upon their chemical composition . The electronic properties, stability, and activity of metal phosphides depend on whether they are phosphorus-rich or metal-rich .Chemical Reactions Analysis

Metal phosphides, including tantalum phosphide, are emerging as effective photocatalytic materials . They have been used as catalysts for hydrotreating reactions, with recent advances realized in using bimetallic and noble metal phosphides to achieve high activities and tailored selectivities .Physical And Chemical Properties Analysis

Tantalum phosphide has a molecular formula of PTa, an average mass of 211.922 Da, and a mono-isotopic mass of 211.921768 Da .Aplicaciones Científicas De Investigación

Superconducting Qubits: Enhancing Quantum Computers

Specific Scientific Field

Quantum computing

Summary

Tantalum phosphide (TaP) has garnered attention as a promising material for building qubits—the fundamental units of quantum computers. These qubits operate based on quantum phenomena and can perform complex calculations exponentially faster than classical computers. However, TaP faces challenges related to oxidation, which can degrade its superconducting properties and quantum coherence.

Experimental Procedures

Researchers at the U.S. Department of Energy’s Brookhaven National Laboratory conducted experiments to improve TaP’s properties. They added a thin layer of magnesium (Mg) to TaP to prevent oxidation. The Mg coating acts as an oxygen barrier, effectively suppressing TaP oxidation and pulling impurities from the material. The team used a DynaCool Physical Property Measurement System (PPMS) to analyze tantalum thin films with and without the protective magnesium layer .

Results

The addition of magnesium significantly enhances TaP’s performance:

Photocatalysis: Tantalum Phosphide for Water Treatment and Energy Production

Specific Scientific Field

Materials science and environmental chemistry

Summary

Metal phosphides, including tantalum phosphide, have emerged as promising photocatalysts. These materials exhibit tuneable band gaps, broad spectral response, and good conductivity. Tantalum phosphide is particularly suitable for both photocatalytic water treatment and energy production using visible or solar energy .

Experimental Procedures

Researchers investigate tantalum phosphide’s photocatalytic properties by synthesizing nanomaterials and studying their behavior under light irradiation. They explore parameters such as particle size, morphology, and doping to optimize its performance.

Results

Tantalum phosphide demonstrates the following outcomes:

These findings contribute to sustainable water treatment and renewable energy generation.

Other Applications

While the above two areas highlight tantalum phosphide’s significance, it also finds applications in:

Safety And Hazards

Direcciones Futuras

Transition metal phosphides, including tantalum phosphide, are emerging as effective photocatalytic materials . They are being used for sustainable energy production and water pollution cleaning . The global demand for hydrogen is anticipated to extend by 4–5% in the next 5 years . Therefore, the use of metal phosphides in photocatalytic hydrogen production is a promising future direction .

Propiedades

IUPAC Name |

phosphanylidynetantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/P.Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOAQYMBESBNJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#[Ta] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PTa | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.9216 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tantalum phosphide | |

CAS RN |

12037-63-7 | |

| Record name | Tantalum phosphide (TaP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12037-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum phosphide (TaP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum phosphide (TaP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)

![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)